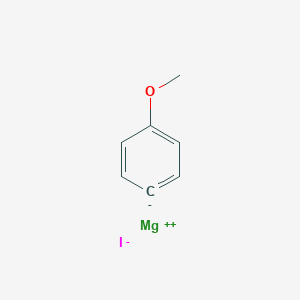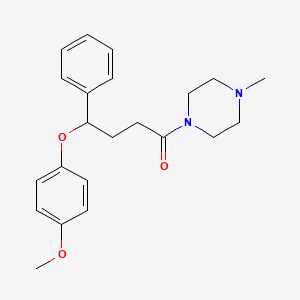methanone CAS No. 113704-35-1](/img/structure/B14318499.png)
[4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is a complex organic compound with a molecular formula of C22H24N4O3 This compound is known for its unique structure, which includes a quinoline moiety, a piperazine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps. One common synthetic route starts with the preparation of 6,7-dimethoxyquinoline, which is then functionalized to introduce the amino group at the 4-position. This intermediate is then reacted with piperazine to form the quinoline-piperazine derivative. Finally, the phenylmethanone group is introduced through a coupling reaction, often using reagents such as benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a subject of interest for further drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Aminoquinolin-2-yl)piperazin-1-ylmethanone
- 4-(4-Amino-6-methoxyquinolin-2-yl)piperazin-1-ylmethanone)
- 4-(4-Amino-7-methoxyquinolin-2-yl)piperazin-1-ylmethanone)
Uniqueness
What sets 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone apart from similar compounds is the presence of both methoxy groups at the 6 and 7 positions of the quinoline ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for further research and development.
Propriétés
Numéro CAS |
113704-35-1 |
|---|---|
Formule moléculaire |
C22H24N4O3 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
[4-(4-amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-12-16-17(23)13-21(24-18(16)14-20(19)29-2)25-8-10-26(11-9-25)22(27)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H2,23,24) |
Clé InChI |
OSYWJTLQNPVIKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



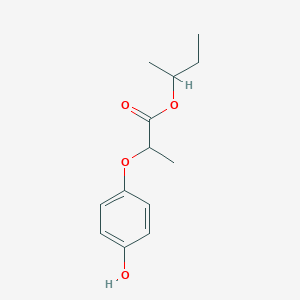
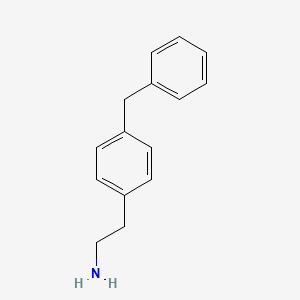
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
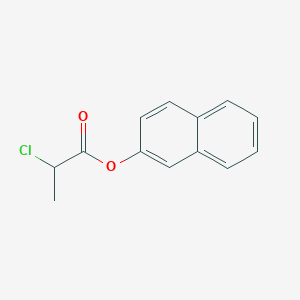
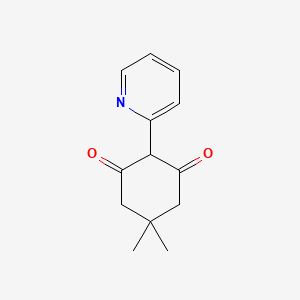
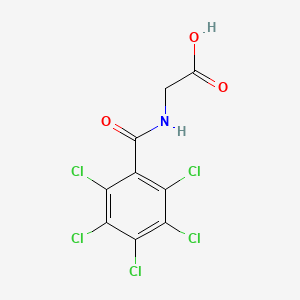
acetyl chloride](/img/structure/B14318461.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
